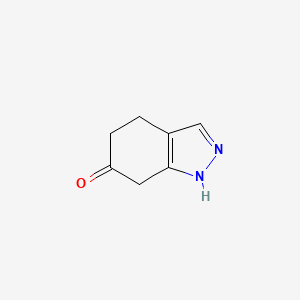

4,5-Dihydro-1H-indazol-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dihydro-1H-indazol-6(7H)-one is a heterocyclic organic compound with a fused ring structure consisting of an indazole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,5-Dihydro-1H-indazol-6(7H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Cyclization Reactions

The compound undergoes cyclization under hydrazine hydrate treatment to form functionalized indazole derivatives. For example, reaction with hydrazine hydrate in methanol under reflux yields 6-hydrazino-4,4-dimethyl-1,3,4,5-tetrahydroindazole-7-thione (65% yield) . This reaction involves nucleophilic displacement of the 3-N-arylamine group by hydrazine, followed by cyclization.

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Dithiocarboxylate derivative | Hydrazine hydrate, methanol, reflux | 6-Hydrazino-indazole-7-thione | 65% |

Electrophilic Substitution

The indazole core participates in electrophilic substitution, particularly at the C3 and C7 positions. For instance, treatment with aromatic isothiocyanates in DMSO and KOH produces 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-ones .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl isothiocyanate | DMSO, KOH, 80°C, 6 hrs | 3-(4-Methoxyphenylamino)indazolone | 85% |

Nucleophilic Substitution

Hydrazine displaces aryl groups at the 3-position under acidic conditions. For example, reaction with phenylhydrazine hydrochloride yields 4,5,6,7-tetrahydro-1H-indazol-5-yl derivatives .

Multi-Component Reactions (MCRs)

A one-pot three-component reaction with 1,3-cyclohexanediones and aromatic isothiocyanates generates 3-(arylamino)indazol-4-ones in excellent yields (75–92%) . DMSO acts as both solvent and mild oxidizer, facilitating the condensation and cyclization steps.

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexanedione + 4-Cl-phenyl isothiocyanate | KOH, DMSO, 80°C | 3-(4-Chlorophenylamino)indazolone | 88% |

Oxidation

The ketone group undergoes oxidation to form hydroxylated derivatives. For example, using KMnO₄ in acidic conditions yields 6-hydroxy-4,5-dihydroindazole .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing 4,5,6,7-tetrahydro-1H-indazol-6-ol .

Functionalization for Bioactive Derivatives

Reactions with aldehydes or ketones (e.g., acetone, p-nitrobenzaldehyde) introduce hydrazone moieties, enhancing biological activity. For instance:

-

1-(4,5,6,7-Tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone exhibits antimicrobial properties with MIC values of 10–15 μg/mL against E. coli and S. aureus .

Structural Characterization

Key spectroscopic data for reaction products include:

Aplicaciones Científicas De Investigación

Common Reactions

- Oxidation : Converts the compound into indazole derivatives using oxidizing agents like potassium permanganate.

- Reduction : Produces more saturated analogs through reagents such as sodium borohydride.

- Substitution : Electrophilic and nucleophilic substitutions can introduce different functional groups onto the indazole core.

Medicinal Chemistry

4,5-Dihydro-1H-indazol-6(7H)-one has been investigated for its potential as a bioactive molecule with various therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated zones of inhibition comparable to standard antibiotics like penicillin .

- Anticancer Properties : Molecular docking studies indicate that this compound can bind effectively to DNA gyrase, a target in cancer therapy. Derivatives have shown promising cytotoxicity against various cancer cell lines .

Research indicates that this compound possesses:

- Antiviral Properties : Investigations into its mechanism of action suggest potential efficacy against viral infections.

- Anti-inflammatory Effects : Some studies highlight its ability to modulate inflammatory pathways, indicating a broader therapeutic application in inflammatory diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of this compound against several bacterial strains. The results showed that specific compounds not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics. The highest activity was noted at concentrations of 2.5 mg/mL .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer applications, a series of synthesized indazole derivatives were assessed for their binding affinity to DNA gyrase. The study revealed that certain compounds displayed strong binding energies (-7.0 kcal/mol) and significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting their potential as lead compounds in cancer drug development .

Mecanismo De Acción

The mechanism of action of 4,5-Dihydro-1H-indazol-6(7H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, including inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.

Comparación Con Compuestos Similares

Similar Compounds

Indazole: A parent compound with a similar core structure but lacking the dihydro and ketone functionalities.

Benzimidazole: Another heterocyclic compound with a fused ring structure, but with different nitrogen positioning.

Isoindoline: A related compound with a similar ring system but differing in the placement of nitrogen atoms.

Uniqueness

4,5-Dihydro-1H-indazol-6(7H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

4,5-Dihydro-1H-indazol-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound exhibits a unique structure that allows it to interact with various biological targets. Its molecular formula is C7H8N2O, and it features both hydrophilic and hydrophobic properties, which facilitate its solubility and interaction with biological membranes.

1. Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study evaluated the compound against several bacterial strains, revealing varying degrees of efficacy:

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |

|---|---|---|---|

| This compound | 10 μg/mL (zone of inhibition) | 12 μg/mL | 15 μg/mL |

| Penicillin (control) | 30 μg/mL | 32 μg/mL | 35 μg/mL |

The compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer properties of this compound have also been explored. Molecular docking studies indicated that the compound interacts effectively with DNA gyrase, an enzyme critical for bacterial DNA replication:

- Binding Energy : -7.0 kcal/mol

- Key Interactions : Hydrogen bonding with amino acids such as GLU-50 (2.99 Å), GLY-2 (2.93 Å), and ARG-76 (2.80 Å).

These interactions suggest that the compound may inhibit bacterial growth by disrupting DNA replication processes .

The mechanism through which this compound exerts its biological effects involves modulation of enzyme activity and receptor binding. The compound's ability to form hydrogen bonds with key amino acids in target proteins enhances its binding affinity and specificity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound showed superior activity against resistant strains of bacteria.

- Cancer Research : A study involving cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

Propiedades

IUPAC Name |

1,4,5,7-tetrahydroindazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXUCHEVOYHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.